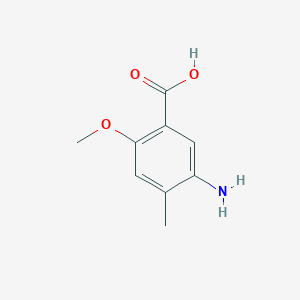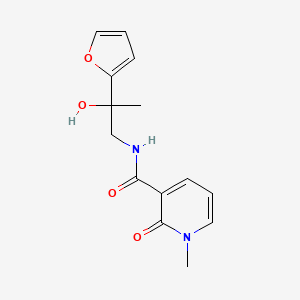
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel 1H-1,2,3-triazole analog . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of similar triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Wissenschaftliche Forschungsanwendungen
- Anticonvulsant Activity : Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them relevant for treating epilepsy and related disorders .
- Anticancer Potential : Investigations have revealed that specific 1,2,3-triazole-based compounds possess anticancer activity. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells .
- Antibiotics : Medicinal compounds containing a 1,2,3-triazole core, such as cephalosporin antibiotics and β-lactam antibiotics, have been developed for clinical use .
Organic Synthesis
1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Researchers have employed them for various transformations, including:
- Click Chemistry : The Huisgen 1,3-dipolar cycloaddition (often referred to as “click chemistry”) allows efficient construction of 1,2,3-triazole linkages. This method has found widespread use in drug discovery and materials science .
- Metal-Catalyzed Reactions : Metal-catalyzed 1,3-dipolar cycloadditions provide access to diverse 1,2,3-triazole derivatives. These reactions enable the rapid assembly of complex molecules .
- Strain-Promoted Azide-Alkyne Cycloaddition : This bioorthogonal reaction has been employed for selective modification of biomolecules and bioconjugation .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles participate in supramolecular interactions and self-assembly processes. Their inclusion in materials science has led to innovations in:
- Polymer Chemistry : Functionalized 1,2,3-triazoles contribute to the design of novel polymers with tailored properties .
- Fluorescent Imaging : Triazole-containing fluorophores are used for cellular imaging and diagnostics .
- Materials Design : Researchers explore 1,2,3-triazoles as components in materials with specific electronic, optical, or mechanical properties .
Chemical Biology and Bioconjugation
1,2,3-Triazoles play a crucial role in chemical biology and bioconjugation:
Wirkmechanismus
The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-24-19(11-17(22-24)14-5-3-2-4-6-14)20(27)25-10-9-16(12-25)26-13-18(21-23-26)15-7-8-15/h2-6,11,13,15-16H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKQSNCGUYMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)




